1-Piperidinepropanol
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including compounds related to 1-Piperidinepropanol, has been explored through various methods. One notable approach is the enantio- and diastereoselective synthesis of highly substituted piperidines through a "one-pot" sequence. This process involves a diphenylprolinol silyl ether mediated Michael reaction, followed by a domino aza-Henry reaction/hemiaminalization reaction and a Lewis acid-mediated allylation or cyanation reaction, leading to the formation of piperidines with well-controlled stereochemistry (Urushima et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds akin to 1-Piperidinepropanol has been characterized through X-ray crystallography and other spectroscopic techniques. For instance, the molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, synthesized through a one-pot three-component reaction, displays hydrogen bonding and C-H…π interactions, stabilizing its crystal structure (Khan et al., 2013).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, enzymatic kinetic resolution has been used for the synthesis of natural and synthetic compounds starting from piperidineethanol, highlighting the compound's versatility as a precursor for enantioselective synthesis (Perdicchia et al., 2015).
Physical Properties Analysis
The physical properties of piperidine derivatives, including solubility, melting point, and crystal structure, are influenced by their molecular arrangements and intermolecular interactions. Studies have detailed the crystallization procedures and structural elucidation of piperidine-4-ones and derivatives, providing insight into their physical characteristics (Ramalingam, 2021).
Chemical Properties Analysis
The chemical behavior of piperidine derivatives, including 1-Piperidinepropanol, is marked by their reactivity towards various chemical reagents and conditions. Multicomponent reactions have been a focal point in synthesizing functionalized piperidines, showcasing the compound's ability to undergo transformations leading to pharmacologically significant molecules (Brahmachari & Das, 2012).
Scientific Research Applications
Bioavailability Enhancement : Piperine, a derivative of 1-Piperidinepropanol, is known to enhance the bioavailability of various drugs. It influences membrane dynamics and enzyme kinetics in the intestine, suggesting its potential in improving drug absorption and efficacy (Khajuria, Zutshi, & Thusu, 2002).
Antibacterial Activity : Piperine has demonstrated antibacterial properties, particularly in enhancing the efficacy of antibiotics like ciprofloxacin against bacteria such as Staphylococcus aureus, including methicillin-resistant strains (Khan, Mirza, Kumar, Verma, & Qazi, 2006).
Neuropharmacological Applications : Compounds derived from 1-Piperidinepropanol, such as ifenprodil and Ro 25-6981, have shown selectivity for NMDA receptor subtypes, offering potential applications in neuropharmacology (Whittemore, Ilyin, Konkoy, & Woodward, 1997).
Antioxidant and Anti-inflammatory Properties : Piperine has shown antioxidant effects in rat intestinal mucosa and epithelial cells, indicating its potential in combating oxidative stress (Khajuria, Johrn, & Zutshi, 1999). It also exhibits anti-inflammatory activity, which could be beneficial in treating inflammation-related disorders (Mujumdar, Dhuley, Deshmukh, Raman, & Naik, 1990).
Therapeutic Applications in Mental Health : Piperidine derivatives have been studied for their potential in treating psychiatric disorders and enhancing cognitive phenomena, indicating a broad range of applications in mental health (Abood, Rinaldi, & Eagleton, 1961).
Anticancer Potential : Piperidine derivatives have been explored for their anticancer properties. The synthesis and testing of various derivatives indicate their potential use as anticancer agents, highlighting the versatility of the piperidine nucleus in drug discovery (Abdelshaheed, Fawzy, El-Subbagh, & Youssef, 2021).
Antiviral Applications : Piperidine-based compounds have shown significant activity in inhibiting the replication of viruses like HIV, suggesting their application in antiviral therapies (Palani, Shapiro, Clader, Greenlee, Cox, Strizki, Endres, & Baroudy, 2001).
Safety And Hazards
1-Piperidinepropanol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-piperidin-1-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c10-8-4-7-9-5-2-1-3-6-9/h10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRXAFVBCHEMGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146207 | |
Record name | Piperidine-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidinepropanol | |
CAS RN |
104-58-5 | |
Record name | 1-Piperidinepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine-1-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Piperidinepropanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66531 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperidine-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidine-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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